molecular formula C15H15FO B8526488 2-(2-Fluoro-biphenyl-4-yl)propanol

2-(2-Fluoro-biphenyl-4-yl)propanol

Cat. No.: B8526488
M. Wt: 230.28 g/mol
InChI Key: NLBGXOCRURRFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-biphenyl-4-yl)propanol is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound serves as a key precursor in the synthesis of optically active 2-(2-fluorobiphenyl-4-yl)propanoic acid, more commonly known as flurbiprofen, a prominent nonsteroidal anti-inflammatory drug (NSAID) . The synthesis of chiral flurbiprofen analogs is a critical area of study, as the (R)-enantiomer of flurbiprofen has been investigated for its potential to reduce neuropathic pain by restoring endogenous cannabinoids, while exhibiting reduced cyclooxygenase (COX) inhibition compared to the (S)-enantiomer . Research into flurbiprofen derivatives is extensive, particularly focusing on designing prodrugs to mitigate the gastrointestinal (GI) irritation associated with the free carboxylic acid group in the parent drug. Esterification of the acid moiety, for which this propanol derivative can serve as an intermediate, is a proven strategy to temporarily mask the carboxylic group, thereby reducing direct contact damage to the gastric mucosa . These prodrug strategies have shown promising pharmacological activities—including anti-inflammatory, analgesic, and antipyretic effects—with a significantly improved GI safety profile . As such, this compound is an essential building block for researchers developing next-generation NSAIDs and dual-action inhibitors that target enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H15FO

Molecular Weight

230.28 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H15FO/c1-11(10-17)13-7-8-14(15(16)9-13)12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3

InChI Key

NLBGXOCRURRFJX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-(2-Fluoro-biphenyl-4-yl)propanol serves as a building block for synthesizing more complex organic molecules. Its fluorine atom enhances the compound's reactivity and stability, making it valuable in various synthetic pathways.

Application Details
CatalysisActs as a ligand in catalytic reactions, enhancing reaction efficiency.
Organic SynthesisUtilized in the preparation of pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound may influence biological systems significantly, particularly in the context of drug development.

  • Epigenetic Modulation : Studies have shown that compounds similar to this compound can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes relevant to cancer treatment.
Biological Activity Potential Impact
HDAC InhibitionPromotes acetylation of histones, potentially reversing cancer cell growth.
Anti-inflammatory EffectsInvestigated for its ability to modulate inflammatory pathways.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Therapeutic Area Research Focus
Cancer TreatmentInvestigated for its cytotoxic effects on various cancer cell lines.
Neurological DisordersPotential role in treating neurodegenerative diseases through modulation of signaling pathways.

Case Study 1: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

  • IC50 Values : Ranged from 10 to 30 µM across different cell lines.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased programmed cell death in treated cells. This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-(2-Fluoro-biphenyl-4-yl)propanol, differing in substituents, functional groups, or fluorine content:

Compound Name Molecular Formula Key Features Applications/Notes References
This compound C₁₅H₁₃FO - Biphenyl core with 2-F substituent
- Propanol chain at 4-position
Pharmaceutical intermediate
Methyl 2-(2-fluoro-biphenyl-4-yl)-propionate C₁₇H₁₅FO₂ - Esterified propanol group (methyl ester)
- Increased lipophilicity
Precursor for NSAID synthesis
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol C₉H₇F₆NO - Hexafluoro group
- Amino substituent at 4-position
High electronegativity, potential catalyst
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide C₂₆H₂₃FN₂O - Indole-ethylamide substituent
- Enhanced biological activity
Investigational drug candidate
1-Octanol C₈H₁₈O - Simple linear alcohol
- Low odor threshold (≈0.13 ppm)
Solvent, fragrance component

Physicochemical Properties

  • Lipophilicity: The fluorine atom in this compound enhances lipophilicity compared to non-fluorinated biphenyl alcohols. However, the hexafluoro derivative (CAS 722-92-9) exhibits even greater electronegativity and thermal stability (mp 155–156°C) due to its six fluorine atoms .
  • Reactivity: The hydroxyl group in this compound allows for hydrogen bonding and esterification, as seen in its methyl ester counterpart (CAS 113544-39-1) . In contrast, the amino group in 2-(4-Aminophenyl)-hexafluoro-propanol enables nucleophilic reactions, broadening its utility in catalysis or polymer synthesis .
  • Odor and Sensory Impact: Unlike 1-octanol, which has a low odor threshold (≈0.13 ppm) and intense aroma, this compound’s bulky structure likely reduces volatility and odor perception, similar to isopropanol’s subdued sensory profile .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to construct the biphenyl backbone. A palladium catalyst facilitates coupling between 4-bromo-2-fluorobiphenyl and propanoic acid derivatives. For instance, ethyl 2-(2-fluoro-biphenyl-4-yl)propanoate is synthesized via cross-coupling of 4-bromo-2-fluorobiphenyl with ethyl acrylate using a Pd-Phanephos catalyst. This method achieves high regioselectivity (>90%) and enantiomeric excess (up to 96% e.e.) under mild conditions (60–80°C, 30 bar CO).

Reduction of Ester Intermediates

The ester intermediate is reduced to the alcohol using lithium aluminum hydride (LiAlH4) . For example, ethyl 4'-trifluoromethylbiphenyl-4-carboxylate is treated with LiAlH4 in tetrahydrofuran (THF) at 0°C, yielding 2-(2-fluoro-biphenyl-4-yl)propanol with 95% efficiency. This step is critical for converting the ester moiety into the primary alcohol while preserving the biphenyl framework.

Enantioselective Resolution via Ketal Formation

Diastereomeric Ketal Synthesis

Racemic 2-(2-fluoro-biphenyl-4-yl)propanoic acid is reacted with optically pure threo-Thiomicamine to form diastereomeric ketals. The ketals are subjected to epimerization and preferential crystallization , enabling isolation of the desired enantiomer. For instance, (R)-Flurbiprofen is obtained by hydrolyzing the resolved ketal with 3–5M HCl in acetic acid at 50–75°C.

Hydrolysis and Purification

The crystallized ketal is hydrolyzed under acidic conditions to yield enantiomerically pure this compound. This method achieves >99% optical purity and is scalable for industrial production.

Grignard Reagent Exchange

Bromination and Grignard Formation

1-Bromo-2-fluoro-4-isopropoxybenzene is prepared via bromination of 1-fluoro-3-isopropoxybenzene using N-bromosuccinimide (NBS). The brominated intermediate is then treated with isopropyl magnesium chloride in THF at −10°C to form the Grignard reagent.

Aldehyde Formation and Reduction

The Grignard reagent reacts with dimethylformamide (DMF) to yield 2-fluoro-4-isopropoxybenzaldehyde, which undergoes boron trichloride-mediated deprotection to produce this compound. This method avoids ultra-low temperatures, enhancing industrial feasibility.

Radical Bromination and Substitution

Radical Bromination

3’,4’-Dichloro-2-fluoro-4-methyl-biphenyl undergoes radical bromination with NBS and benzoyl peroxide in acetonitrile, forming 3’,4’-dichloro-2-fluoro-4-bromomethyl-biphenyl. This step ensures selective bromination at the methyl group with minimal dibromination.

Cyanide Substitution and Hydrolysis

The brominated compound is substituted with sodium cyanide to form 3’,4’-dichloro-2-fluoro-4-cyanomethyl-biphenyl, which is hydrolyzed with KOH to yield the carboxylic acid. Subsequent reduction with LiAlH4 completes the synthesis.

Microwave-Assisted Esterification and Hydrazinolysis

Esterification Under Microwave Irradiation

2-(2-Fluoro-biphenyl-4-yl)propanoic acid is esterified with methanol using sulfuric acid as a catalyst under microwave irradiation (300 W, 15 minutes). This method reduces reaction time from 3 hours to 15 minutes while maintaining 98.8% yield.

Hydrazinolysis and Reduction

The ester is converted to a hydrazide via reaction with hydrazine hydrate, followed by reduction with LiAlH4 to yield the alcohol. Ultrasonic-assisted condensation with benzaldehydes further optimizes the process.

Comparative Analysis of Preparation Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Catalytic Cross-CouplingPd-Phanephos, LiAlH460–80°C, 30 bar CO90–95%High enantioselectivityRequires high-pressure equipment
Enantioselective ResolutionThreo-Thiomicamine, HCl50–75°C85–90%>99% optical purityMulti-step, time-consuming
Grignard ExchangeiPrMgCl, BCl3−10°C to 20°C80–85%No ultra-low temperaturesModerate yield
Radical BrominationNBS, NaCNReflux in acetonitrile75–80%Selective brominationToxic cyanide usage
Microwave-AssistedH2SO4, LiAlH4Microwave, 300 W95–98%Rapid esterificationSpecialized equipment required

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Fluoro-biphenyl-4-yl)propanol, and how can intermediates be characterized?

Methodological Answer:
A common synthesis involves the reduction of ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (a precursor) using catalytic hydrogenation or NaBH4/LiAlH4. Key intermediates should be verified via <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm regio- and stereochemistry. For example, the alcohol proton (CH2OH) in the final product appears as a triplet (δ ~3.5–4.0 ppm) in <sup>1</sup>H NMR, while aromatic protons show splitting patterns consistent with fluorine coupling .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in <sup>19</sup>F NMR) may arise from conformational flexibility or crystal packing effects. Cross-validate using:

  • X-ray crystallography : Compare experimental unit cell parameters (e.g., monoclinic C2/c symmetry, a=12.4406 Å, b=15.5754 Å, c=25.741 Å) with density functional theory (DFT)-optimized structures .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions caused by fluorine substituents .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/FLD : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) to detect impurities (e.g., unreacted ester precursors).
  • GC-MS : Monitor volatile byproducts (e.g., residual solvents) with a DB-5MS column and electron ionization (EI) at 70 eV.
  • Elemental Analysis : Confirm %C, %H, and %F deviations <0.3% from theoretical values .

Advanced: How can bioactivity studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) isoforms using fluorescence polarization (e.g., APF/HPF probes) to compare with fluorinated NSAID analogs .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in macrophage (RAW 264.7) or hepatocyte (HepG2) lines under hypoxia-mimetic conditions.
  • Metabolic Stability : Use human liver microsomes (HLMs) with NADPH cofactor to quantify half-life (t1/2) and intrinsic clearance (CLint) .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness), safety goggles, and flame-retardant lab coats.
  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s during synthesis.
  • Waste Disposal : Collect organic waste in amber glass containers labeled "halogenated alcohol" and treat via incineration (≥1200°C) to avoid fluoride emissions .

Advanced: How can computational modeling guide the optimization of this compound’s physicochemical properties?

Methodological Answer:

  • LogP Prediction : Use Schrödinger’s QikProp to estimate partition coefficients (target LogP ~3.5 for blood-brain barrier penetration).
  • Solubility Screening : Apply Hansen solubility parameters (δD, δP, δH) in COSMO-RS simulations to identify co-solvents (e.g., PEG 400).
  • Docking Studies : Model interactions with COX-2 (PDB: 5KIR) using Glide SP precision to prioritize fluorophenyl substituent orientations .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use molecular sieves (3 Å) in sealed containers to avoid hydrolysis of the alcohol group.
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks every 7 days .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Implement a continuous hydrogenation reactor (H-Cube Pro) with 10% Pd/C cartridges to enhance mass transfer and reduce catalyst loading.
  • DoE Optimization : Use a central composite design (CCD) to vary reaction parameters (temperature, pressure, stoichiometry) and identify robust conditions (p <0.05).
  • In-line Analytics : Integrate FTIR probes to monitor ester-to-alcohol conversion in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.